molecular formula C11H7ClN2O3 B2625003 5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 384832-62-6

5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2625003
CAS No.: 384832-62-6
M. Wt: 250.64
InChI Key: BFBXPCJALXAIJK-UHFFFAOYSA-N
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Description

5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a multifunctional heterocyclic compound serving as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates several reactive sites, including a carboxylic acid, an aldehyde, and a chloro substituent on the pyrazole core, allowing for diverse chemical modifications and the synthesis of complex molecular libraries . The presence of multiple functional groups makes this compound a promising precursor for the development of novel heterocyclic systems with potential applications in material science and as pharmacologically active agents. Pyrazole-carboxylic acid derivatives are recognized as privileged scaffolds in the search for new bioactive molecules and are frequently explored in antimicrobial studies . Researchers value this compound for its versatility in constructing targeted molecules for various experimental and developmental purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-4-formyl-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-10-8(6-15)9(11(16)17)13-14(10)7-4-2-1-3-5-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXPCJALXAIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole . This intermediate is then reacted with formic acid and a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-Chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-Chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable areas of research include:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains. Its structure allows it to interact with microbial enzymes, inhibiting their growth. In vitro studies have demonstrated its potential as an antibacterial agent comparable to established antibiotics .
  • Antitumor Activity : Research indicates that derivatives of pyrazole compounds can induce apoptosis in cancer cells. The mechanisms involve modulation of cell cycle regulators and signaling pathways associated with tumor growth. Specific studies have reported significant inhibition of proliferation in cancer cell lines treated with this compound.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including 5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid. The results indicated that this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antitumor Potential

In another investigation, the antitumor efficacy of this pyrazole derivative was assessed using several cancer cell lines. The findings revealed that treatment with the compound resulted in a marked decrease in cell viability, attributed to the induction of apoptosis and disruption of critical cellular signaling pathways involved in cancer progression.

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial enzymes
AntitumorInduction of apoptosis; modulation of cell cycle regulators
Anti-inflammatoryInhibition of cyclooxygenase enzymes

Synthetic Routes and Derivatives

Research into synthetic routes for producing this compound has been documented, focusing on optimizing yields and purity. Various derivatives have been synthesized to enhance biological activity and target specificity, leading to a broader understanding of structure-activity relationships within this chemical class .

Mechanism of Action

The mechanism of action of 5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Similarity Score*
This compound Cl (5), CHO (4), Ph (1), COOH (3) C₁₁H₇ClN₂O₃ Formyl, Carboxylic Acid Reference
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Cl (5), CH₃ (1,3), CHO (4) C₇H₈ClN₂O Aldehyde, Methyl 0.84
5-Chloro-3-(trifluoromethyl)-1H-pyrazole Cl (5), CF₃ (3) C₄H₂ClF₃N₂ Trifluoromethyl 0.65
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (5), 4-Cl-Ph (1), 2,4-diCl-Ph (1), COOH (3) C₁₇H₁₁Cl₃N₂O₂ Multi-halogenated phenyl, Carboxylic Acid 0.58†
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CF₂H (3), CH₃ (1), COOH (4) C₆H₆F₂N₂O₂ Difluoromethyl, Carboxylic Acid 0.70
5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid Cl (5), F-Ph (1), CH₃ (3), COOH (4) C₁₁H₈ClFN₂O₂ Fluoro-phenyl, Methyl 0.63†

*Similarity scores from are based on Tanimoto coefficients for structural overlap. †Estimated based on substituent divergence.

Key Observations:

Formyl vs. Methyl/Aldehyde Groups :

  • The formyl group (CHO) at position 4 in the target compound enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., condensation reactions) compared to methyl or trifluoromethyl substituents .
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (similarity 0.84) shares the aldehyde group but lacks the carboxylic acid, reducing its hydrogen-bonding capacity .

Halogenation Patterns: The mono-chloro substituent at position 5 in the target compound contrasts with multi-halogenated analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, which exhibits enhanced lipophilicity and steric bulk due to three chlorine atoms .

Carboxylic Acid Positioning :

  • The carboxylic acid at position 3 in the target compound facilitates salt formation and coordination chemistry, whereas derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid position the acid at position 4, altering hydrogen-bonding networks .

Crystallographic and Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound likely improves aqueous solubility compared to non-acidic derivatives (e.g., 5-chloro-4-formyl-1-phenyl-1H-pyrazole).

Biological Activity

5-Chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a notable chemical structure that contributes to its diverse biological activities. The compound is characterized by a pyrazole ring, a chloro group, a formyl group, and a carboxylic acid group, which collectively enhance its potential therapeutic applications.

  • Molecular Formula : C₁₁H₈ClN₃O₃
  • Molecular Weight : 250.64 g/mol
  • CAS Number : 384832-62-6

This compound has been studied for its potential as an anti-inflammatory , anticancer , and antimicrobial agent . Its unique structure allows for interactions with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties : Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers . Its structural similarity to other pyrazole derivatives known for anticancer activity positions it as a promising candidate in cancer therapy.
  • Antimicrobial Activity : Emerging evidence suggests that this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects .

Biological Activity Overview

Activity Type Description References
Anti-inflammatoryInhibits enzymes involved in inflammation pathways,
AnticancerExhibits antiproliferation activity against various cancer cell lines ,
AntimicrobialPotential antimicrobial properties under investigation,

Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . This suggests that this compound could potentially exhibit similar or enhanced anti-inflammatory properties.

Anticancer Activity

A study highlighted the effectiveness of pyrazole derivatives in treating various cancers. Compounds containing the 1H-pyrazole scaffold have shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is critical for their therapeutic application.

Antimicrobial Potential

The antimicrobial activity of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential applications in treating infections .

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